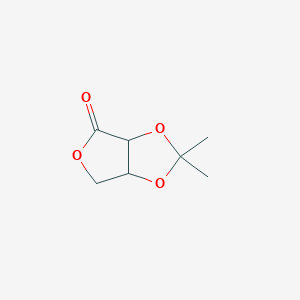

2,3-O-Isopropylidene-D-erythronolactone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 679577. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPSMBYLYRPVGU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(=O)C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 2,3-O-Isopropylidene-D-erythronolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of 2,3-O-Isopropylidene-D-erythronolactone. Detailed experimental protocols for its synthesis are also presented to support its application in research and development.

Introduction

This compound is a chiral molecule and a versatile synthetic intermediate, particularly valuable in the fields of carbohydrate chemistry and the synthesis of complex natural products. Its rigid bicyclic structure, derived from D-erythronolactone, provides a well-defined stereochemical framework that is leveraged in asymmetric synthesis. The isopropylidene group serves as a protecting group for the vicinal diol, allowing for selective chemical transformations at other positions of the molecule. This guide summarizes its structural features, stereochemical assignment, and provides relevant data for its synthesis and characterization.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a fused ring system consisting of a γ-lactone ring and a 1,3-dioxolane (B20135) ring. The systematic IUPAC name for this compound is (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4(3aH)-one.

The stereochemistry of the molecule is defined by the "D" configuration inherited from its parent sugar, D-erythrose. This corresponds to the (R) configuration at the two chiral centers in the lactone ring. The Chemical Abstracts Service (CAS) registry number for this compound is 25581-41-3.[3][4]

Caption: 2D representation of the fused ring system.

The stereochemistry is more clearly represented in a 3D diagram. The SMILES string for this molecule is CC1(C)O[C@@H]2COC(=O)[C@@H]2O1.

Caption: Depiction of the stereocenters (R configuration).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below. This data is essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [3][4][5] |

| Molecular Weight | 158.15 g/mol | [3][4][5] |

| Melting Point | 67-69 °C | [3] |

| Optical Rotation [α]D²⁰ | -118° (c=1 in H₂O) | |

| Appearance | White to off-white powder | [3] |

| CAS Number | 25581-41-3 | [3][4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (s, 3H, CH₃), 1.45 (s, 3H, CH₃), 4.3-4.5 (m, 2H, CH₂), 4.6-4.8 (m, 2H, CH) | [2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.5 (CH₃), 26.5 (CH₃), 65.0 (CH₂), 75.0 (CH), 78.0 (CH), 113.0 (C(CH₃)₂), 174.0 (C=O) | [6] |

| Infrared (IR) | ν (cm⁻¹): ~2990 (C-H stretch), ~1780 (C=O lactone stretch), ~1380 (C-H bend, isopropyl), ~1215, 1080 (C-O stretch) | [7] |

Experimental Protocol: Synthesis

The following is a detailed protocol for the synthesis of this compound from D-erythronolactone.

Caption: Flowchart of the synthesis process.

Materials and Reagents:

-

D-Erythronolactone

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Sodium bicarbonate

-

Ethyl acetate

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-erythronolactone in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, quench the reaction by adding solid sodium bicarbonate to neutralize the acid catalyst. Stir until gas evolution ceases.

-

Filtration and Concentration: Filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane until the solution becomes turbid. Cool the mixture to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by measuring its melting point and optical rotation, and by acquiring its ¹H NMR, ¹³C NMR, and IR spectra. The obtained data should be consistent with the values presented in Tables 1 and 2.

Conclusion

This compound is a valuable chiral building block in organic synthesis. This guide has provided a detailed overview of its structure, stereochemistry, and key analytical data. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting, facilitating its use in the development of novel chemical entities and pharmaceuticals.

References

- 1. (-)-2,3-O-异亚丙基-D-赤酮酸内酯 - [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 25581-41-3 | MI04755 [biosynth.com]

- 5. This compound | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. glycodepot.com [glycodepot.com]

A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2,3-O-Isopropylidene-D-erythronolactone. It includes a detailed synthesis protocol, comprehensive spectroscopic data, and an exploration of its current and potential applications in research and drug development.

Physical and Chemical Properties

This compound is a white crystalline solid. It is a chiral molecule and a versatile building block in organic synthesis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| Melting Point | 67-69 °C | |

| Appearance | White to off-white powder | |

| Optical Activity | [α]²⁰/D −118° (c = 1 in H₂O) | |

| Solubility | Soluble in organic solvents, low solubility in water. |

Chemical Properties

| Property | Value | Source |

| IUPAC Name | (3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d]dioxol-4-one | |

| CAS Number | 25581-41-3 | |

| Reactivity | Can undergo hydrogenation, oxidation, and alkaline hydrolysis. | |

| Stability | Stable under normal conditions. |

Synthesis and Purification

A detailed and reliable method for the synthesis of this compound starting from D-Erythronolactone has been reported in Organic Syntheses.

Experimental Protocol: Synthesis from D-Erythronolactone

Materials:

-

D-Erythronolactone

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous ether

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

A suspension of D-erythronolactone in a mixture of 2,2-dimethoxypropane and acetone is prepared.

-

p-Toluenesulfonic acid monohydrate is added as a catalyst, and the mixture is stirred at room temperature under a nitrogen atmosphere for 18 hours.

-

The reaction mixture is then added to a cooled solution of triethylamine in anhydrous ether to neutralize the acid.

-

The resulting precipitate is filtered off, and the filtrate is concentrated.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes.

Yield: Approximately 75% of the pure product is obtained as a white solid.

Purification

The crude this compound can be purified by recrystallization. A common solvent system for this is ethyl acetate and hexanes.

Spectroscopic Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.35 | s | 3H, CH₃ | ||

| 1.45 | s | 3H, CH₃ | ||

| 4.25 | dd | J = 10.5, 1.5 | 1H, H-4a | |

| 4.40 | dd | J = 10.5, 2.0 | 1H, H-4b | |

| 4.65 | m | 1H, H-3 | ||

| 4.80 | d | J = 5.8 | 1H, H-2 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| 25.5 | CH₃ | |

| 26.8 | CH₃ | |

| 65.0 | C-4 | |

| 74.5 | C-3 | |

| 77.0 | C-2 | |

| 113.0 | C(CH₃)₂ | |

| 175.0 | C-1 (C=O) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2990 | C-H stretch (alkane) |

| ~1780 | C=O stretch (lactone) |

| ~1380, 1370 | C-H bend (gem-dimethyl) |

| ~1215, 1080 | C-O stretch (acetal) |

Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 158. A prominent fragment is often observed at m/z 143, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, making it a compound of interest for drug development.

Antibacterial Activity against Mycobacterium tuberculosis

This compound has shown promising activity against Mycobacterium tuberculosis. It is suggested that its mechanism of action involves binding to and inhibiting an adenosine (B11128) receptor in the bacterium, thereby disrupting essential cellular processes.

Caption: Inhibition of Adenosine Receptor Signaling in M. tuberculosis.

Anti-inflammatory, Antiviral, and Antitumor Activities

While specific studies on the detailed signaling pathways for this compound are limited, the broader class of lactone compounds is known to exhibit these activities through various mechanisms.

Lactones often exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB. Their antitumor activities can be attributed to the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.

Caption: Generalized Signaling Pathways Modulated by Lactone Compounds.

Applications in Research and Drug Development

This compound serves as a valuable chiral synthon in the total synthesis of various natural products and biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the synthesis of complex targets. Its demonstrated biological activities also position it as a lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology.

Conclusion

This compound is a multifaceted compound with well-defined physical and chemical properties. Its straightforward synthesis and rich reactivity make it a valuable tool for synthetic chemists. Furthermore, its diverse biological activities, including its targeted action against Mycobacterium tuberculosis, highlight its potential as a scaffold for the development of novel pharmaceuticals. Further research into its specific molecular targets and mechanisms of action will undoubtedly unlock new avenues for its application in medicine and biotechnology.

A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block crucial in synthetic organic chemistry and drug discovery. This document details its commercial availability from various suppliers, provides a proven experimental protocol for its synthesis, and explores its applications in the development of biologically active molecules.

Commercial Availability and Suppliers

This compound is readily available from several fine chemical suppliers. The compound is typically offered in high purity, suitable for a range of research and development applications. Key product specifications from prominent vendors are summarized in the table below for easy comparison.

| Supplier | Product Number(s) | Purity | Available Quantities | CAS Number | Molecular Weight ( g/mol ) |

| MilliporeSigma (formerly Sigma-Aldrich) | 377090 | ≥98% | 1 g, 5 g | 25581-41-3 | 158.15 |

| Fisher Scientific | AC158180500 | 98% | 500 mg, 1 g, 5 g | 25581-41-3 | 158.15 |

| Chem-Impex | 02444 | ≥99% | 1 g, 5 g, 10 g, 25 g | 25581-41-3 | 158.15 |

| GlycoDepot | A10GD-4040 | Not specified | Custom quantities | 25581-41-3 | 158.15 |

| Santa Cruz Biotechnology | sc-239103 | Not specified | 1 g, 5 g | 25581-41-3 | 158.15 |

Synthesis of this compound: An Experimental Protocol

A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses. This method involves the acetonide protection of D-erythronolactone.

Reaction Scheme:

Materials and Equipment:

-

D-Erythronolactone

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid monohydrate

-

Ether (anhydrous)

-

Hexanes

-

Round-bottomed flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a stirred mixture of D-erythronolactone in anhydrous acetone, a catalytic amount of p-toluenesulfonic acid monohydrate is added at room temperature.

-

The resulting slurry is blanketed with nitrogen and stirred at room temperature for approximately 18 hours.

-

In a separate flask, a solution of anhydrous ether and triethylamine is cooled in an ice bath to 5°C.

-

The reaction mixture is then decanted into the cold triethylamine solution. The residual solids are rinsed with ether, and the rinsing is also decanted into the triethylamine solution.

-

The combined solution is treated with hexanes, leading to the precipitation of the product.

-

The mixture is refrigerated for several hours to ensure complete precipitation and then filtered under suction.

-

The collected solid is washed with cold hexanes and dried under high vacuum to yield this compound as a white solid.

Purification and Characterization:

The crude product can be purified by recrystallization. The purity and identity of the final compound are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as by measuring its melting point and optical rotation.

Applications in Drug Discovery and Development

This compound is a valuable chiral precursor for the synthesis of a wide array of biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of complex natural products and novel therapeutic agents.

Key Applications:

-

Synthesis of Carbohydrate Derivatives: This compound serves as a key intermediate in the creation of various carbohydrate analogs, which are essential for the development of pharmaceuticals and glycosylated compounds.[1]

-

Chiral Building Block: It is extensively used as a chiral synthon in the total synthesis of natural products such as leukotrienes, pyrrolizidine (B1209537) alkaloids, and steroidal hormones.

-

Development of Novel Therapeutics: Research has indicated that derivatives of this compound exhibit a range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[2]

Postulated Mechanism of Action: Targeting Adenosine (B11128) Receptors

While the precise signaling pathways for this compound are not fully elucidated, some studies suggest that its derivatives may exert their biological effects by interacting with adenosine receptors.[2][3] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The binding of a ligand, such as a derivative of this compound, to an adenosine receptor can trigger a downstream signaling cascade.

The diagram below illustrates a generalized signaling pathway that could be initiated by the interaction of a this compound derivative with an adenosine receptor coupled to a Gi protein.

In this hypothetical pathway, the binding of the lactone derivative to the adenosine receptor activates the inhibitory G protein (Gi). This, in turn, inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA), resulting in a specific cellular response, such as the inhibition of inflammatory processes. It is important to note that this is a generalized pathway, and the exact downstream effects can vary depending on the cell type and the specific adenosine receptor subtype involved.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral molecule. Its utility as a precursor for a diverse range of biologically active compounds underscores its importance in drug discovery and development. Further investigation into the specific molecular targets and signaling pathways of its derivatives holds the potential for the development of novel and effective therapeutic agents.

References

The Genesis of a Chiral Building Block: Unraveling the Historical Discovery of 2,3-O-Isopropylidene-D-erythronolactone

For researchers, scientists, and drug development professionals, understanding the provenance of key chemical entities is paramount. This in-depth technical guide illuminates the historical context surrounding the discovery and early synthesis of 2,3-O-Isopropylidene-D-erythronolactone, a pivotal chiral building block in modern organic synthesis.

The journey to the readily available this compound of today was not a singular event but rather a gradual progression, built upon the foundational principles of carbohydrate chemistry. The core structure, D-erythronolactone, was the initial focus, with its subsequent protection as an isopropylidene acetal (B89532) marking a significant advancement in its utility as a synthetic intermediate. Early explorations into the synthesis of this protected lactone emerged from the broader study of carbohydrate transformations and the quest for stereochemically defined molecules.

Early Synthetic Routes: A Tale of Diverse Precursors

Initial preparations of D-erythronolactone and its isopropylidene derivative were not standardized, with various research groups employing different starting materials, reflecting the resourcefulness and exploratory nature of early 20th-century organic chemistry. Key precursors that paved the way for the eventual isolation and characterization of this compound include D-glucose, D-ribonolactone, and erythorbic acid.

From D-Glucose: A Foundational Approach

One of the earliest documented routes to a related protected erythrose derivative, a direct precursor to the target lactone, utilized the abundant and inexpensive monosaccharide, D-glucose. While the exact initial report of the direct synthesis of this compound from D-glucose is not definitively pinpointed in a single "discovery" paper, early work in the 1930s laid the groundwork for such transformations. For instance, the work of Jelinek and Upson in 1934, while not explicitly detailing the synthesis of the target compound, contributed to the understanding of selective protection of sugar derivatives, a crucial step in isolating the desired C4 fragment from a C6 sugar.

The general strategy involved the oxidative cleavage of a selectively protected D-glucose derivative. This multi-step process, while historically significant, was often hampered by modest overall yields and the need for rigorous purification.

The Erythorbic Acid Connection: A Pivotal 1939 Synthesis

A significant milestone in the history of D-erythronolactone synthesis came in 1939 with the work of Weidenhagen and Wegner. Their research, published in Chemische Berichte, described a method for the preparation of D-erythronolactone from erythorbic acid (isoascorbic acid). This represented a more direct and efficient route compared to the degradation of larger carbohydrates.

Experimental Protocol: Synthesis of D-Erythronolactone from Erythorbic Acid (Weidenhagen and Wegner, 1939)

The following is a generalized representation of the experimental protocol described by Weidenhagen and Wegner. It is important to consult the original publication for precise experimental details.

Reaction Scheme:

Caption: Oxidative conversion of erythorbic acid to D-erythronolactone.

Methodology:

-

Oxidation: Erythorbic acid was subjected to oxidative degradation. While the original paper should be consulted for the specific oxidizing agent, hydrogen peroxide was a common reagent for such transformations.

-

Reaction Conditions: The reaction was typically carried out in an aqueous solution under controlled temperature and pH.

-

Isolation and Purification: Following the oxidation, the resulting D-erythronolactone was isolated from the reaction mixture. This often involved neutralization, concentration, and crystallization steps.

This method provided a more streamlined approach to D-erythronolactone, which could then be readily converted to its isopropylidene derivative.

The Advent of Isopropylidene Protection

The introduction of the isopropylidene protecting group was a crucial development in carbohydrate chemistry, allowing for the selective masking of cis-diols. This technique, broadly applied to various sugars, was instrumental in the synthetic utility of D-erythronolactone. The reaction involves the acid-catalyzed formation of a cyclic ketal between the cis-hydroxyl groups at the C2 and C3 positions of the lactone and acetone.

Experimental Protocol: Isopropylidenation of D-Erythronolactone

This protocol represents a general method for the isopropylidenation of D-erythronolactone, based on established procedures in carbohydrate chemistry.

Reaction Scheme:

Caption: Acid-catalyzed formation of the isopropylidene acetal.

Methodology:

-

Reaction Setup: D-erythronolactone is dissolved in anhydrous acetone.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography.

-

Workup and Purification: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate). The solvent is then removed under reduced pressure, and the resulting crude product is purified, often by crystallization or column chromatography.

Quantitative Data from Early Studies

Obtaining precise quantitative data from the earliest publications can be challenging due to variations in experimental reporting standards. However, the following table summarizes representative data that would have been characteristic of these early syntheses.

| Synthesis Step | Starting Material | Product | Typical Yield (%) | Key Physical Property |

| Lactone Formation | Erythorbic Acid | D-Erythronolactone | 60-70 | Melting Point: ~102-104 °C |

| Protection | D-Erythronolactone | This compound | 80-90 | Melting Point: ~68-70 °C |

Logical Flow of Discovery

The historical development of this compound can be visualized as a logical progression from the study of fundamental carbohydrate reactions to the synthesis of a valuable and versatile chiral synthon.

Caption: Logical progression of the discovery and synthesis.

The Biological Relevance of D-Erythronolactone and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythronolactone, a four-carbon sugar lactone, and its derivatives are emerging as a class of molecules with significant biological relevance. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, biological activities, and mechanisms of action. Particular attention is given to the potent enzymatic inhibition by the derivative 4-phospho-D-erythronate and the potential of various derivatives as antimicrobial, antioxidant, and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways potentially modulated by these molecules, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and drug discovery.

Introduction

D-Erythronolactone is a naturally occurring or synthetically accessible chiral molecule that serves as a versatile building block for the synthesis of a variety of biologically active compounds[1][2]. Its inherent chirality and functional groups make it an attractive starting material for the development of novel therapeutic agents. This guide delves into the biological significance of D-erythronolactone and its key derivatives, summarizing the quantitative data on their activities, outlining experimental methodologies, and exploring their potential impact on cellular signaling pathways.

Synthesis of D-Erythronolactone and Its Derivatives

The synthesis of D-erythronolactone and its derivatives is crucial for enabling their biological investigation. Several synthetic routes have been established, often starting from readily available carbohydrates.

Synthesis of D-Erythronolactone

A common method for the synthesis of D-erythronolactone involves the oxidation of D-isoascorbic acid (erythorbic acid)[2].

Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Protection of the diol functionality of D-erythronolactone is often a necessary step in the synthesis of more complex derivatives. The isopropylidene acetal (B89532) is a common protecting group.

Synthesis of 4-Phospho-D-erythronate

A particularly important derivative, 4-phospho-D-erythronate, can be synthesized from D-erythronolactone in a multi-step process involving protection, ring-opening, and phosphorylation[1][2].

Biological Activities and Quantitative Data

D-Erythronolactone and its derivatives exhibit a range of biological activities, from enzyme inhibition to potential therapeutic effects. This section summarizes the key findings and presents the available quantitative data in a structured format.

Enzyme Inhibition

The most well-characterized biological activity of a D-erythronolactone derivative is the potent inhibition of ribose-5-phosphate (B1218738) isomerase (Rpi) by 4-phospho-D-erythronate. Rpi is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, making it a potential target for antimicrobial agents.

Table 1: Inhibition of Ribose-5-Phosphate Isomerase by 4-Phospho-D-erythronate

| Enzyme Source | Inhibitor | Inhibition Type | Ki (μM) | Reference |

| Spinach | 4-Phospho-D-erythronate | Competitive | 28 | [3] |

| Mycobacterium tuberculosis | 4-Phospho-D-erythronate | Competitive | 1700 |

Anticancer Activity

Certain derivatives of D-lactone have shown promising cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Steroidal D-Lactone Derivatives

| Compound | Cell Line | IC50 (μM) |

| Derivative 1 | PC3 (Prostate Cancer) | 10.6 |

| Derivative 2 | PC3 (Prostate Cancer) | 2.2 |

| Derivative 3 | MDA-MB-231 (Breast Cancer) | 9.3 |

| Derivative 4 | MDA-MB-231 (Breast Cancer) | 3.6 |

Antimicrobial and Antifungal Activities

Table 3: Exemplar Minimum Inhibitory Concentration (MIC) Data for Antimicrobial Compounds (for illustrative purposes)

| Compound Class | Microorganism | MIC (µg/mL) |

| Flavonoid | Staphylococcus aureus | 31.25 - 125 |

| Coumarin Derivative | Aspergillus fumigatus | 16 - 32 |

Antioxidant Activity

D-Erythronolactone has been suggested to possess antioxidant properties. The antioxidant capacity of a compound is often quantified by its IC50 value in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Specific IC50 values for D-erythronolactone and its derivatives are not extensively reported.

Table 4: Exemplar IC50 Values for Antioxidant Activity (for illustrative purposes)

| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| Plant Extract A | 14.31 | 2.10 |

| Plant Extract B | 832 | 662 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives and the execution of relevant biological assays.

Synthesis of this compound from D-Erythronolactone

Materials:

-

D-Erythronolactone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous ether

-

Hexanes

Procedure:

-

Suspend D-erythronolactone in acetone and 2,2-dimethoxypropane.

-

Add p-toluenesulfonic acid monohydrate and stir the mixture at room temperature under a nitrogen blanket for 18 hours[1].

-

In a separate flask, prepare a cooled solution of triethylamine in anhydrous ether.

-

Decant the reaction mixture into the triethylamine solution.

-

Filter the resulting mixture and wash the solids with anhydrous ether.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ether and add hexanes to precipitate the product.

-

Cool the mixture to induce crystallization, filter the solid, wash with hexanes, and dry under vacuum to yield this compound as a white solid[1].

Synthesis of 4-Phospho-D-erythronate from D-Erythronolactone

Materials:

-

D-Erythronolactone

-

Benzyl (B1604629) bromide

-

Silver(I) oxide

-

Toluene, Ethyl acetate

-

Lithium hydroxide (B78521)

-

Dowex 50W-X12 (H+ form)

-

Dibenzyl N,N-diisopropylphosphoramidite

-

1H-Tetrazole

-

tert-Butyl hydroperoxide

-

Palladium on carbon (10%)

-

Methanol, Water

Procedure:

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-erythronolactone using benzyl bromide in the presence of freshly prepared silver(I) oxide[1]. Purify the resulting 2,3-di-O-benzyl-D-erythronolactone by silica (B1680970) gel chromatography.

-

Lactone Ring Opening: Open the lactone ring of the protected intermediate using lithium hydroxide in water[1]. Neutralize the reaction mixture with Dowex 50W-X12 resin.

-

Esterification: Esterify the resulting carboxylic acid with phenyldiazomethane to yield the benzyl ester[1].

-

Phosphorylation: Phosphorylate the primary hydroxyl group using dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with tert-butyl hydroperoxide[1].

-

Deprotection: Remove the benzyl protecting groups via hydrogenation over palladium on carbon to yield 4-phospho-D-erythronate[1][2].

Ribose-5-Phosphate Isomerase Inhibition Assay

Principle: The activity of ribose-5-phosphate isomerase is monitored by measuring the formation of ribulose-5-phosphate from ribose-5-phosphate. The appearance of the ketopentose can be followed spectrophotometrically.

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the enzyme, and the inhibitor (4-phospho-D-erythronate) at various concentrations.

-

Initiate the reaction by adding the substrate, ribose-5-phosphate.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 290 nm) over time, which corresponds to the formation of ribulose-5-phosphate.

-

Calculate the initial reaction velocities at different substrate and inhibitor concentrations.

-

Determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten) and using graphical methods such as Lineweaver-Burk plots.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

-

Prepare a series of twofold dilutions of the test compound (e.g., D-erythronolactone derivative) in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (bacterium or fungus).

-

Include positive (microorganism without inhibitor) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).

DPPH Radical Scavenging Assay

Principle: The antioxidant activity is measured by the ability of the test compound to scavenge the stable DPPH free radical, which results in a decrease in absorbance.

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., methanol).

-

In a microplate well or cuvette, mix the test compound solution with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which D-erythronolactone and its derivatives exert their biological effects are still under investigation. However, based on the activities of structurally related natural products and the known roles of their targets, we can propose potential mechanisms of action, particularly in the context of cancer. Natural products are known to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways[4][5][6].

Potential Modulation of the MAPK/ERK Pathway

The inhibition of ribose-5-phosphate isomerase by 4-phospho-D-erythronate could have downstream effects on cellular signaling. Suppression of a related enzyme, Ribose-5-Phosphate Isomerase A (RPIA), has been shown to decrease the levels of phosphorylated ERK1/2, key components of the MAPK/ERK pathway[7]. This pathway is crucial for cell proliferation and survival, and its inhibition is a common mechanism of anticancer agents.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Potential Modulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer and is a common target for natural product-based anticancer agents[6][8]. These compounds can interfere with this pathway at various levels, leading to the inhibition of cell growth and the induction of apoptosis. While direct evidence for D-erythronolactone derivatives is pending, their structural similarities to other bioactive small molecules suggest this as a plausible avenue of investigation.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of D-erythronolactone derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Chiral Pool Synthesis Using Protected Lactones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of chiral pool synthesis, a powerful strategy in asymmetric synthesis, with a specific focus on the application of protected lactones as versatile chiral building blocks. We will delve into the core concepts, synthetic strategies, and practical applications, supported by quantitative data, experimental protocols, and detailed workflow visualizations.

Introduction to Chiral Pool Synthesis

Chiral pool synthesis is a foundational strategy in organic chemistry that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials for the synthesis of complex chiral target molecules.[1][2] This approach elegantly bypasses the need for developing de novo asymmetric reactions by leveraging the stereocenters already established by nature. Common sources for the chiral pool include amino acids, carbohydrates, terpenes, and hydroxy acids.[3][4] Among the most valuable building blocks derived from this pool are lactones, cyclic esters that offer a unique combination of stability and reactivity, making them ideal intermediates in the synthesis of pharmaceuticals and natural products.[5][6]

Lactones, particularly γ- and δ-lactones, are prevalent structural motifs in a vast number of biologically active molecules.[7] Their rigid ring structure provides a predictable stereochemical framework, while the ester functionality allows for a variety of chemical transformations. To selectively manipulate other functional groups in the presence of the reactive lactone moiety or other parts of the molecule, the use of protecting groups is indispensable. This guide focuses on the strategic use of these protected lactones derived from the chiral pool to construct complex molecular architectures.

The Strategic Role of Protecting Groups

In multi-step synthesis, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. In the context of chiral lactone synthesis, hydroxyl groups are commonly protected as ethers (e.g., tetrahydropyranyl, THP) or silyl (B83357) ethers.[5][8][9] This strategy allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl functionality. The subsequent removal, or deprotection, of these groups at a later stage reveals the original functionality, adding to the synthetic utility of the lactone intermediate.[10][11] The choice of protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its selective removal.

The overall workflow of this synthetic strategy is outlined below.

Caption: General workflow for chiral pool synthesis using protected lactone intermediates.

Sourcing and Synthesis of Chiral Lactones

Chiral lactones can be sourced from a variety of natural products. Carbohydrates like D-mannitol and terpenes such as (R)-carvone are popular starting materials due to their low cost, availability, and rich stereochemistry.[12][13][14] The inherent chirality of these molecules is transferred through a series of chemical transformations to the target lactone.

Lactones from Carbohydrates

Carbohydrates are ideal starting materials due to their high density of stereocenters and functional groups. For instance, D-mannitol, a C2-symmetric polyol, can be selectively protected and cleaved to yield chiral aldehydes, which are then converted into γ-lactones. This process involves highly selective protection and deprotection steps to differentiate the various hydroxyl groups.[13][14]

The logical progression from a chiral pool source to a final product is illustrated in the following diagram.

Caption: The central role of protected lactones in connecting the chiral pool to valuable products.

Key Synthetic Transformations

Several key reactions are employed to convert chiral pool precursors into protected lactones and to modify them further. These include:

-

Lactonization: The formation of the cyclic ester is a critical step. Methods like the Corey-Nicolaou or Mukaiyama macrolactonization are frequently used, especially for forming larger rings.[5] Intramolecular C-H oxidation has also emerged as a powerful method for enantioselective lactonization.[15]

-

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) allows for the creation of enantiomerically enriched β-hydroxy-γ-lactones from β,γ-unsaturated esters, which are valuable building blocks.[7]

-

Baeyer-Villiger Oxidation: This reaction is a classic method for converting cyclic ketones into lactones, and organocatalytic versions can achieve high stereocontrol.[9]

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing lactones, particularly medium and large rings, from acyclic precursors.[16]

A specific example involves the synthesis of γ-lactones from D-mannitol, which relies on precise control of protecting groups.

Caption: Simplified workflow for the synthesis of a chiral γ-lactone from D-mannitol.[13][14]

Quantitative Data on Stereoselective Syntheses

The success of a chiral synthesis is measured by its yield and stereoselectivity (enantiomeric excess, ee%, or diastereomeric ratio, dr). The following tables summarize representative quantitative data for the synthesis of chiral lactones using various modern catalytic methods.

Table 1: Asymmetric Hydrogenation for Chiral Lactone Synthesis

| Substrate Type | Catalyst System | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| α-Methylene γ/δ-Keto Carboxylic Acids | Bimetallic Ru/Ru | Up to 99% | >99% ee, >20:1 dr | [17] |

| Benzo-fused Ketoesters | Chiral Iridium Complex | Up to 99% | Up to 99% ee |[18] |

Table 2: Other Enantioselective Lactonization Methods

| Reaction Type | Substrate | Catalyst/Method | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| C-H Lactonization | Carboxylic Acids | Dirhodium Catalyst | Up to 96% | Up to >99.9% ee | [15] |

| Asymmetric Allylic Substitution | Z-Allyl Precursors | Iridium Catalyst | Up to 88% | Up to 99% ee | [19] |

| Biocatalytic Reduction | 5-oxodecanoic acid | Engineered Carbonyl Reductase | High | 99% ee | [20] |

| Cascade Reaction | ortho-Quinone Methides | Organocatalyst | Not specified | Excellent |[21] |

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are generalized protocols for key transformations discussed in this guide.

Protocol 1: General Procedure for Corey-Nicolaou Lactonization[5]

This method is used for the formation of macrolactones from ω-hydroxy acids.

-

Substrate Preparation: The ω-hydroxy acid is dissolved in a non-polar, aprotic solvent (e.g., toluene (B28343) or benzene) to achieve high dilution conditions (typically 0.005-0.01 M), which favor intramolecular cyclization over intermolecular polymerization. Hydroxyl groups not involved in the lactonization should be appropriately protected (e.g., as THP ethers).

-

Activation: To the solution, add triphenylphosphine (B44618) (PPh₃, ~2.5 equiv.) and 2,2'-dipyridyl disulfide (~2.5 equiv.).

-

Reaction: The reaction mixture is heated at reflux for several hours (typically 5-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to isolate the desired lactone.

-

Deprotection: If necessary, protecting groups are removed. For example, THP ethers can be cleaved under acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol) to yield the final product.[9]

Protocol 2: General Procedure for Silyl Ether Protection (e.g., TES Protection)[8]

-

Reaction Setup: The alcohol substrate is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: A base, such as imidazole (B134444) or triethylamine (B128534) (~1.5 equiv.), is added to the solution, followed by the dropwise addition of the silyl chloride reagent (e.g., triethylsilyl chloride, TESCl, ~1.2 equiv.) at 0 °C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the protected alcohol.

Protocol 3: General Procedure for Silyl Ether Deprotection (e.g., using TBAF)[8]

-

Reaction Setup: The silyl-protected substrate is dissolved in a suitable solvent, typically tetrahydrofuran (B95107) (THF).

-

Addition of Reagent: A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, ~1.1-1.5 equiv., usually as a 1 M solution in THF) is added to the mixture at room temperature.

-

Reaction: The reaction is stirred until completion (monitored by TLC).

-

Workup: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the deprotected alcohol.

Conclusion

Chiral pool synthesis using protected lactones represents a highly effective and efficient strategy for the construction of complex, stereochemically rich molecules. By harnessing the innate chirality of natural products and employing a robust toolbox of protective group manipulations and stereoselective reactions, researchers can access valuable synthetic intermediates for drug discovery and natural product total synthesis. The continued development of novel catalytic methods promises to further enhance the efficiency and scope of this powerful approach, enabling the synthesis of increasingly complex and biologically significant targets.

References

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Enantioselective Synthesis of Medium-Sized-Ring Lactones via Iridium-Catalyzed Z-Retentive Asymmetric Allylic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Core Reactivity of γ-Butyrolactones: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Gamma-butyrolactone (B3396035) (GBL), the simplest 4-carbon lactone, is a pivotal intermediate in chemical synthesis and a recurring motif in biologically active molecules.[1] Its prevalence in pharmaceuticals, natural products, and industrial chemicals stems from a unique combination of stability and reactivity, centered on the strained five-membered ring containing an ester functional group. This technical guide provides an in-depth exploration of the fundamental reactivity of GBL, offering researchers, scientists, and drug development professionals a comprehensive resource on its primary chemical transformations. The guide includes detailed experimental protocols for key reactions, quantitative data summaries, and workflow visualizations to facilitate practical application in a laboratory setting.

General Principles of Reactivity

The chemical behavior of γ-butyrolactone is dominated by the electrophilicity of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is somewhat tempered by the relative stability of the five-membered ring compared to more strained lactones like β-propiolactone.[2] The principal reaction pathways involve nucleophilic acyl substitution, leading to ring-opening. Additionally, the α-protons exhibit acidity, allowing for enolate formation and subsequent functionalization at the Cα position.

A generalized scheme of GBL's primary reactivity is depicted below, illustrating the outcomes of reactions with common classes of reagents.

Ring-Opening Reactions via Nucleophilic Acyl Substitution

The most characteristic reaction of GBL is the cleavage of the ester bond by nucleophiles. This reaction is central to the synthesis of a vast array of γ-hydroxybutyric acid (GHB) derivatives.

Hydrolysis

GBL undergoes hydrolysis to form γ-hydroxybutyric acid (GHB). The reaction is catalyzed by both acid and base, with the rate and equilibrium position being highly dependent on pH.[3]

-

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using sodium hydroxide), the hydrolysis is rapid and essentially irreversible, leading to the quantitative formation of the corresponding carboxylate salt, sodium γ-hydroxybutyrate.[4][5] Complete conversion can occur within minutes at a pH of 12.[3]

-

Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, GBL exists in a pH-dependent equilibrium with GHB.[4] For example, at a pH of 2.0, an equilibrium mixture of approximately 2:1 GBL to GHB is established within days.[3]

| Condition | Reagent | Product | Outcome |

| Basic | NaOH (aq) | Sodium γ-hydroxybutyrate | Rapid, quantitative conversion |

| Acidic | H₃O⁺ (aq) | γ-Hydroxybutyric acid (GHB) | Reversible, equilibrium mixture |

| Neutral | H₂O | γ-Hydroxybutyric acid (GHB) | Very slow, equilibrium over months |

Table 1: Summary of GBL Hydrolysis Conditions.

Alcoholysis (Transesterification)

The reaction of GBL with alcohols, known as alcoholysis or transesterification, yields 4-hydroxybutanoate (B1227057) esters. This reaction is typically acid-catalyzed.[4][6] The rate and extent of ester formation depend on the type of alcohol, its concentration, and the pH of the solution.[4][7][8] For instance, under acidic conditions, methanol (B129727) reacts more readily than ethanol (B145695) or isopropanol.[8]

| Alcohol | Conditions | Product | Yield |

| Methanol | Acid catalyst (e.g., HCl) | Methyl 4-hydroxybutanoate | 10-50% (Equilibrium)[8] |

| Ethanol | Acid catalyst (e.g., HCl), 50% aq. solution, pH 2.0 | Ethyl 4-hydroxybutanoate | ~31% (Equilibrium)[4] |

| Isopropanol | Acid catalyst (e.g., HCl) | Isopropyl 4-hydroxybutanoate | Lower than methanol/ethanol[8] |

Table 2: Representative Data for GBL Alcoholysis.

Aminolysis

Aminolysis, the reaction of GBL with ammonia (B1221849) or primary/secondary amines, is a direct and atom-economical route to synthesize γ-hydroxyamides.[9] These products are valuable intermediates in pharmaceutical synthesis. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the cleavage of the ester bond.[9]

| Amine | Conditions | Product | Yield |

| Ammonia (aq) | Reflux (90-95 °C) | 4-Hydroxybutanamide (B1328909) | High (protocol available) |

| Methylamine | - | N-Methyl-2-pyrrolidone (after cyclization) | High[10] |

| Aniline | 100 °C | α-Phenylamino-γ-hydroxy butyranilide | -[6] |

Table 3: Examples of GBL Aminolysis Reactions.

Reduction to 1,4-Butanediol

GBL can be efficiently reduced to 1,4-butanediol (BDO), a significant commodity chemical used in the production of polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. This transformation requires strong reducing agents capable of reducing esters.

-

Catalytic Hydrogenation: Industrially, the most common method is the catalytic hydrogenation of GBL over copper-based catalysts at high temperatures (150-300 °C) and pressures. This process is highly efficient, often achieving yields of 95% or higher.[11]

-

Hydride Reduction: In a laboratory setting, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for reducing GBL to BDO. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce lactones under standard conditions, although its reactivity can be enhanced with additives or at elevated temperatures.[12][13]

| Reagent/Catalyst | Conditions | Product | Yield |

| H₂ / Copper Catalyst | 150-300 °C, 0-10 kg/cm ² G | 1,4-Butanediol | >95%[11] |

| LiAlH₄ | Anhydrous Ether/THF | 1,4-Butanediol | High |

| NaBH₄ / NaOMe | Methanol, 25 °C | 1,4-Butanediol | High |

Table 4: Conditions for the Reduction of GBL to 1,4-Butanediol.

Reactions at the α-Carbon

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the synthesis of α-substituted GBL derivatives.[4]

Experimental Protocols

Protocol: Base-Catalyzed Hydrolysis of γ-Butyrolactone

Objective: To synthesize sodium γ-hydroxybutyrate via the hydrolysis of GBL.

Materials:

-

γ-Butyrolactone (GBL), ≥99%

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, and heating plate

-

pH meter or pH indicator strips

Procedure:

-

In a round-bottom flask, dissolve a known quantity of sodium hydroxide in deionized water to create a solution with a pH of approximately 12.

-

With continuous stirring, add γ-butyrolactone (1.0 molar equivalent with respect to NaOH) dropwise to the basic solution at room temperature.

-

The reaction is exothermic; maintain the temperature as needed with a water bath.

-

Stir the mixture for 15-30 minutes. The reaction is typically complete within this timeframe, as indicated by the complete conversion of GBL.[3][5]

-

Monitor the reaction completion by techniques such as TLC or GC-MS if desired. The resulting aqueous solution contains sodium γ-hydroxybutyrate.

Protocol: Aminolysis of γ-Butyrolactone to Yield 4-Hydroxybutanamide

Objective: To synthesize 4-hydroxybutanamide via the ring-opening of GBL with ammonia.

The following diagram illustrates the general workflow for this synthesis.

Materials:

-

γ-Butyrolactone (GBL), ≥99% purity

-

Aqueous ammonia (28-30% NH₃ solution)

-

Deionized water

-

Ethanol, absolute

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 86.1 g (1.0 mol) of γ-butyrolactone and 100 mL of deionized water.

-

Addition of Ammonia: While stirring, slowly add 150 mL of concentrated aqueous ammonia (28-30%) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 90-95 °C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction periodically using a suitable analytical technique (e.g., TLC, GC) until the GBL is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

Crystallization: Dissolve the resulting crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to induce crystallization.

-

Isolation: Collect the crystalline 4-hydroxybutanamide by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry to a constant weight.

Protocol: Reduction of γ-Butyrolactone with LiAlH₄

Objective: To synthesize 1,4-butanediol via the reduction of GBL.

Materials:

-

γ-Butyrolactone (GBL), ≥99%, anhydrous

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dropping funnel, round-bottom flask, reflux condenser, nitrogen inlet

-

10% Sulfuric acid (H₂SO₄)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a drying tube. Purge the entire apparatus with dry nitrogen.

-

Reagent Preparation: In the flask, carefully suspend lithium aluminum hydride (an excess, e.g., 2.0 molar equivalents) in anhydrous diethyl ether or THF.

-

Addition of GBL: Dissolve γ-butyrolactone (1.0 molar equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the GBL solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Quenching (Caution: Highly Exothermic): Cool the reaction mixture in an ice bath. Slowly and carefully add water dropwise to decompose the excess LiAlH₄. This should be followed by the cautious addition of 10% sulfuric acid until two clear layers form.

-

Extraction: Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Drying and Isolation: Combine all organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The resulting crude 1,4-butanediol can be purified by vacuum distillation.

Conclusion

The fundamental reactivity of γ-butyrolactone is characterized by a series of well-defined and synthetically useful transformations. Its susceptibility to ring-opening by a diverse range of nucleophiles makes it a versatile precursor for γ-hydroxybutyric acid and its derivatives, including esters and amides, which are of significant interest in medicinal chemistry. Furthermore, the efficient reduction of GBL to 1,4-butanediol and the potential for α-carbon functionalization underscore its importance as a building block in both laboratory and industrial settings. A thorough understanding of these core reactions, reaction conditions, and experimental procedures is essential for leveraging the full synthetic potential of this valuable heterocyclic compound.

References

- 1. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US9084467B2 - Process for gamma-butyrolactone production - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. research.tus.ie [research.tus.ie]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 11. JP2005515267A - Preparation and use of gamma-butyrolactone as a cross-linking agent - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Safety and Handling of 2,3-O-Isopropylidene-D-erythronolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,3-O-Isopropylidene-D-erythronolactone. The information is compiled to ensure safe laboratory practices and to provide a quick reference for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a chiral building block used in the synthesis of various biologically active molecules and natural products.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 158.15 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 67-69 °C | [1][4] |

| Solubility | Soluble in organic solvents. | [5] |

| Storage Temperature | Room temperature. | [1][6] |

| CAS Number | 25581-41-3 | [1][2][4] |

Hazard Identification and Classification

Table 2: Hazard Identification

| Hazard | Description | References |

| GHS Classification | Not fully established. General precautions for handling laboratory chemicals are advised. | [7] |

| Potential Health Effects | May cause eye and skin irritation upon contact. Inhalation of dust may irritate the respiratory tract. Ingestion may cause digestive tract irritation. | [8] |

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Table 3: Handling and Storage Procedures

| Procedure | Recommendation | References |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE). Avoid formation of dust. Wash hands thoroughly after handling. | [1][3][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents. | [1][3][8] |

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment should be used.

Table 4: Exposure Controls and Personal Protective Equipment (PPE)

| Control | Specification | References |

| Engineering Controls | Use in a well-ventilated area. A local exhaust system is recommended to control dust. | [1][3][8] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. | [1][3][8] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [1][3][8] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved dust respirator. | [1][3] |

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid should be administered.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1][8] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | [1][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. | [1][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [1][8] |

Table 6: Fire-Fighting and Accidental Release Measures

| Procedure | Recommendation | References |

| Fire-Fighting | Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames. Wear self-contained breathing apparatus (SCBA) and full protective gear. | [1][3][8] |

| Accidental Release | Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. | [1][3][8] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Workflow for the safe handling of laboratory chemicals.

Stability and Reactivity

This compound is stable under recommended storage conditions.[5] It is important to avoid contact with strong oxidizing agents. Hazardous decomposition products include carbon monoxide and carbon dioxide upon combustion.[3]

Toxicological and Ecological Information

As of the latest review, specific quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the consulted safety data sheets.[3] Similarly, detailed ecological impact studies have not been reported. Therefore, it is essential to prevent its release into the environment.[1][3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS for the most current and detailed safety information before handling this chemical.

References

- 1. targetmol.com [targetmol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. (-)-2,3-O-异亚丙基-D-赤酮酸内酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Solubility of 2,3-O-Isopropylidene-D-erythronolactone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,3-O-Isopropylidene-D-erythronolactone, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility. The presented data tables are illustrative to guide researchers in their data presentation.

Introduction

This compound is a chiral building block utilized in the synthesis of a variety of natural products and pharmaceuticals. Its solubility in common organic solvents is a critical parameter for its application in organic synthesis, purification, and formulation development. This compound is generally described as a white crystalline solid with low solubility in water but is known to be soluble in a range of organic solvents, including ethanol, chloroform, and acetone.[1] Understanding the quantitative solubility in different solvents is essential for optimizing reaction conditions, crystallization processes, and for the development of drug delivery systems.

Physicochemical Properties

-

Molecular Formula: C₇H₁₀O₄

-

Molecular Weight: 158.15 g/mol

-

Appearance: White to off-white crystalline powder[2]

-

Melting Point: 67-69 °C

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Molar Solubility (mol/L) - Illustrative | Method of Determination |

| Acetone | 25 | 25.8 | 1.63 | Isothermal Shake-Flask |

| Chloroform | 25 | 35.2 | 2.23 | Isothermal Shake-Flask |

| Dichloromethane | 25 | 38.5 | 2.43 | Isothermal Shake-Flask |

| Ethyl Acetate | 25 | 15.5 | 0.98 | Isothermal Shake-Flask |

| Ethanol | 25 | 18.9 | 1.19 | Isothermal Shake-Flask |

| Methanol | 25 | 22.1 | 1.40 | Isothermal Shake-Flask |

| Hexane | 25 | 0.5 | 0.03 | Isothermal Shake-Flask |

| Toluene | 25 | 2.3 | 0.15 | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped vials

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw the supernatant into a glass syringe.

-

Attach a syringe filter to the syringe and discard the initial portion of the filtrate to saturate the filter material.

-

Filter the remaining supernatant into a pre-weighed, clean, and dry evaporating dish or vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtrate.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of the solute is recommended).

-

Dry the sample to a constant weight.

-

After drying, allow the evaporating dish to cool to room temperature in a desiccator before weighing.

-

4.3. Data Analysis

-

Mass of the filtrate: (Weight of dish + filtrate) - (Weight of empty dish)

-

Mass of the dissolved solid: (Weight of dish + solid residue) - (Weight of empty dish)

-

Mass of the solvent: (Mass of the filtrate) - (Mass of the dissolved solid)

-

Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

The solubility of this compound in various organic solvents is a fundamental property that influences its use in research and development. This guide provides a standardized and detailed experimental protocol to enable researchers to determine this critical parameter accurately. The illustrative data table and workflow diagram serve as practical tools for the systematic study and reporting of the solubility of this and other similar compounds. Accurate solubility data will undoubtedly facilitate the optimization of synthetic routes and the development of novel formulations containing this versatile chiral building block.

References

Methodological & Application

synthesis of 2,3-O-Isopropylidene-D-erythronolactone from D-isoascorbic acid

Application Note: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Introduction

This compound is a versatile chiral building block in organic synthesis, particularly in the preparation of complex, biologically active molecules such as nucleoside analogues and other natural products. Its protected diol functionality allows for selective chemical transformations at other positions of the molecule. This application note provides a detailed, two-step protocol for the synthesis of this compound from the readily available and inexpensive starting material, D-isoascorbic acid (also known as erythorbic acid). The overall yield for this process is approximately 57.5%.